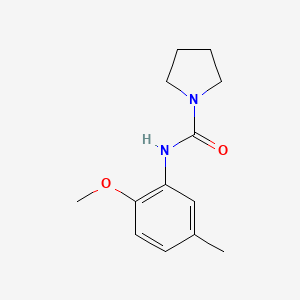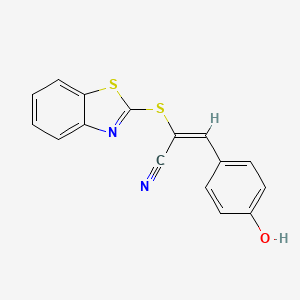
methyl 2-acetyl-5-(diphenylamino)-2,4-pentadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetyl-5-(diphenylamino)-2,4-pentadienoate, also known as DAPMA, is a chemical compound commonly used in scientific research. It is a yellow powder with a molecular weight of 375.44 g/mol and a melting point of 166-168°C. DAPMA is a highly conjugated molecule with a diphenylamino group that makes it useful in various applications.
Mechanism of Action
The mechanism of action of methyl 2-acetyl-5-(diphenylamino)-2,4-pentadienoate is not well understood. However, it is believed that its diphenylamino group is responsible for its fluorescence properties and metal ion binding ability. This compound is thought to form a complex with metal ions, which results in a change in its fluorescence properties.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is not known to have any significant toxic effects and is considered to be relatively safe for use in laboratory experiments. This compound has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property may have potential applications in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Methyl 2-acetyl-5-(diphenylamino)-2,4-pentadienoate has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be easily modified for different applications. This compound is also highly fluorescent, making it useful for the detection of metal ions in solution. However, one limitation of this compound is its sensitivity to pH and solvent polarity, which can affect its fluorescence properties.
Future Directions
There are several future directions for research involving methyl 2-acetyl-5-(diphenylamino)-2,4-pentadienoate. One area of interest is the development of new metal ion sensors based on this compound. Researchers are also exploring the use of this compound as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. Additionally, the potential use of this compound as a therapeutic agent for the treatment of Alzheimer's disease is an area of active research.
Synthesis Methods
Methyl 2-acetyl-5-(diphenylamino)-2,4-pentadienoate can be synthesized through a multi-step process involving the reaction of diphenylamine with acetylacetone. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the final product. The synthesis of this compound is relatively simple and can be performed in a laboratory setting with standard equipment.
Scientific Research Applications
Methyl 2-acetyl-5-(diphenylamino)-2,4-pentadienoate has various applications in scientific research, primarily in the field of organic chemistry. It is commonly used as a fluorescent probe for the detection of metal ions, particularly copper and iron. This compound has also been used as a ligand for the synthesis of metal complexes and as a starting material for the synthesis of other organic compounds.
properties
IUPAC Name |
methyl (2E,4E)-2-acetyl-5-(N-phenylanilino)penta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-16(22)19(20(23)24-2)14-9-15-21(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-15H,1-2H3/b15-9+,19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSNTGSZLDZVSF-ZEPGVSHLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC=CN(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C=C\N(C1=CC=CC=C1)C2=CC=CC=C2)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5415371.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5415378.png)
![2-({[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5415386.png)



![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B5415403.png)

![[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B5415417.png)
![N~4~-{4-[(cyclohexylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5415424.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(2-methyl-4-pyrimidinyl)-2-piperazinyl]ethanol](/img/structure/B5415433.png)
![3-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5415452.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5415458.png)
![4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5415460.png)